CDK7-IN-2 hydrochloride hydrate

CAS No.:

Cat. No.: VC16025339

Molecular Formula: C26H42ClN7O4

Molecular Weight: 552.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H42ClN7O4 |

|---|---|

| Molecular Weight | 552.1 g/mol |

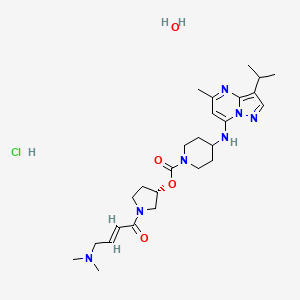

| IUPAC Name | [(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C26H39N7O3.ClH.H2O/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5;;/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3;1H;1H2/b7-6+;;/t21-;;/m0../s1 |

| Standard InChI Key | XHTUBUFFXLGQAJ-STEWLIJWSA-N |

| Isomeric SMILES | CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C.O.Cl |

| Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C.O.Cl |

Introduction

Chemical and Structural Properties

CDK7-IN-2 hydrochloride hydrate is a synthetic organic compound with the molecular formula C₂₆H₄₂ClN₇O₄ and a molecular weight of 552.12 g/mol . Its IUPAC name, (E)-1-(4-(dimethylamino)but-2-enoyl)pyrrolidin-3-yl 4-((3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)piperidine-1-carboxylate hydrochloride hydrate, reflects its complex structure . Key features include:

-

Aminopyrimidine core: Binds the kinase hinge region via hydrogen bonds with Met94 and Glu95 .

-

(S)-3-Aminopiperidine ring: Forms a salt bridge with Asp97, a conserved residue in CDKs .

-

6,6-Dimethylpiperidine substitution: Enhances selectivity by interacting with Val100, a hydrophobic residue unique to CDK7 .

-

Hydrochloride hydrate form: Improves solubility (100 mg/mL in DMSO) and stability for in vitro assays .

Table 1: Physicochemical Properties

Mechanism of Action

CDK7-IN-2 exerts its effects through dual mechanisms: cell cycle disruption and transcriptional inhibition .

Cell Cycle Regulation

As a component of the CDK-activating kinase (CAK) complex (CDK7/cyclin H/MAT1), CDK7 phosphorylates Thr160/161 on CDK1/2/4/6, activating their kinase functions . Inhibition by CDK7-IN-2 leads to:

-

G1/S arrest: Reduced CDK2 phosphorylation (Thr160) prevents RB protein inactivation, blocking E2F-mediated S-phase entry .

-

G2/M arrest: Impaired CDK1 (Thr161) activation disrupts mitotic progression .

Transcriptional Repression

CDK7-IN-2 inhibits RNA polymerase II (Pol II) by:

-

CTD phosphorylation blockade: Reduces Ser5/7 phosphorylation in the C-terminal domain (CTD), preventing promoter clearance .

-

Super-enhancer targeting: Downregulates oncogenes (e.g., MYC, BCL2) reliant on sustained transcriptional activity .

Preclinical Efficacy

In Vitro Activity

-

IC₅₀: 9.7 nM against CDK7 vs. 1,300 nM for CDK2 and 3,020 nM for CDK9 .

-

Apoptosis induction: 72-hour treatment reduced viability by 80% in triple-negative breast cancer (MDA-MB-231) and ovarian cancer (OVCAR-3) lines .

-

Synergy: Combined with BCL2 inhibitors (venetoclax) or BET inhibitors (JQ1), showing 3- to 5-fold enhanced cytotoxicity .

In Vivo Pharmacokinetics

-

Oral bioavailability: 39% in murine models, with a plasma half-life of 4.2 hours .

-

Tumor growth inhibition: 70% reduction in KRAS-mutant NSCLC xenografts at 50 mg/kg/day .

Selectivity and Resistance Mechanisms

Table 2: Kinase Selectivity Profile

| Kinase | IC₅₀ (nM) | Fold Selectivity vs. CDK7 |

|---|---|---|

| CDK7 | 9.7 | 1 |

| CDK2 | 1,300 | 134 |

| CDK9 | 3,020 | 311 |

| CDK12 | >10,000 | >1,030 |

| Data from SPR and kinase assays |

Resistance mechanisms remain rare, though in vitro selection identified:

-

CDK7 C312S mutation: Abolishes covalent binding, increasing IC₅₀ to >10 µM .

-

MAT1 overexpression: Restores CAK activity by stabilizing CDK7-cyclin H interactions .

Clinical Development and Challenges

Four CDK7 inhibitors (ICEC0942, SY-5609, SY-1365, LY3405105) have entered Phase I/II trials, though CDK7-IN-2 remains preclinical . Key challenges include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume